

N-Methylquipazine (CAS Number: 171205-17-7): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Methylquipazine maleate

Cat. No.: B1662932

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-Methylquipazine, a derivative of the serotonergic agent quipazine. The information presented herein is intended to serve as a core resource, detailing its chemical synthesis, pharmacological profile, receptor binding affinities, and effects on neurotransmitter systems. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Profile and Synthesis

N-Methylquipazine, with the IUPAC name 2-(4-methylpiperazin-1-yl)quinoline, is a methylated analog of quipazine. The CAS number 171205-17-7 refers to N-Methylquipazine dimaleate, while the free base is registered under CAS number 28614-26-8.^[1] As a member of the arylpiperazine class, its structure has been designed to explore modifications in receptor selectivity and pharmacological activity compared to its parent compound.^[2]

Physicochemical Properties

Property	Value
Molecular Formula	C14H17N3 (Free Base)
Molecular Weight	227.30 g/mol (Free Base)
CAS Number	171205-17-7 (Dimaleate Salt)
CAS Number (Free Base)	28614-26-8

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of N-Methylquipazine can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2-chloroquinoline with N-methylpiperazine.

Materials:

- 2-Chloroquinoline
- N-Methylpiperazine
- Anhydrous Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water

Procedure:

- In a round-bottom flask, combine 2-chloroquinoline (1 equivalent), N-methylpiperazine (1 equivalent), and anhydrous potassium carbonate (2 equivalents) in dimethylformamide (DMF).
- Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[\[3\]](#)

- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the mixture into water and extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure N-Methylquipazine.

Pharmacological Profile

The primary pharmacological characteristic of N-Methylquipazine is its activity as a potent and selective serotonin 5-HT3 receptor agonist.^[4] This selectivity distinguishes it from its parent compound, quipazine, which exhibits significant affinity for both 5-HT1B and 5-HT3 receptors.^[5]

Receptor Binding Affinities

The receptor binding profile of N-Methylquipazine has been primarily characterized through radioligand binding assays. The following table summarizes the available quantitative data.

Receptor Subtype	Ligand	Parameter	Value	Reference
5-HT3	N-Methylquipazine	pKi	~8.7	[2]
5-HT1B	N-Methylquipazine	IC50	> 10,000 nM	[2]
5-HT3	Quipazine	pKi	~8.7	[2]
5-HT1B	Quipazine	pKi	~7.0	[2]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.

Materials:

- Cell membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
- Radioligand: [³H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.
- Test Compound: N-Methylquipazine.
- Non-specific Binding Control: A high concentration (e.g., 10 μ M) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 100-200 μ g/mL.

- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and membrane preparation.
 - Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
 - Competitive Binding: Varying concentrations of N-Methylquipazine, radioligand, and membrane preparation.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of N-Methylquipazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol outlines the key steps for measuring extracellular dopamine levels in a specific brain region (e.g., the prefrontal cortex) of a freely moving rat following the local administration of N-Methylquipazine.[\[2\]](#)

Materials:

- Adult male rats.
- Stereotaxic apparatus.
- Microdialysis probes and guide cannulae.

- Artificial cerebrospinal fluid (aCSF).
- N-Methylquipazine solutions of varying concentrations.
- High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
- Anesthetic agent.

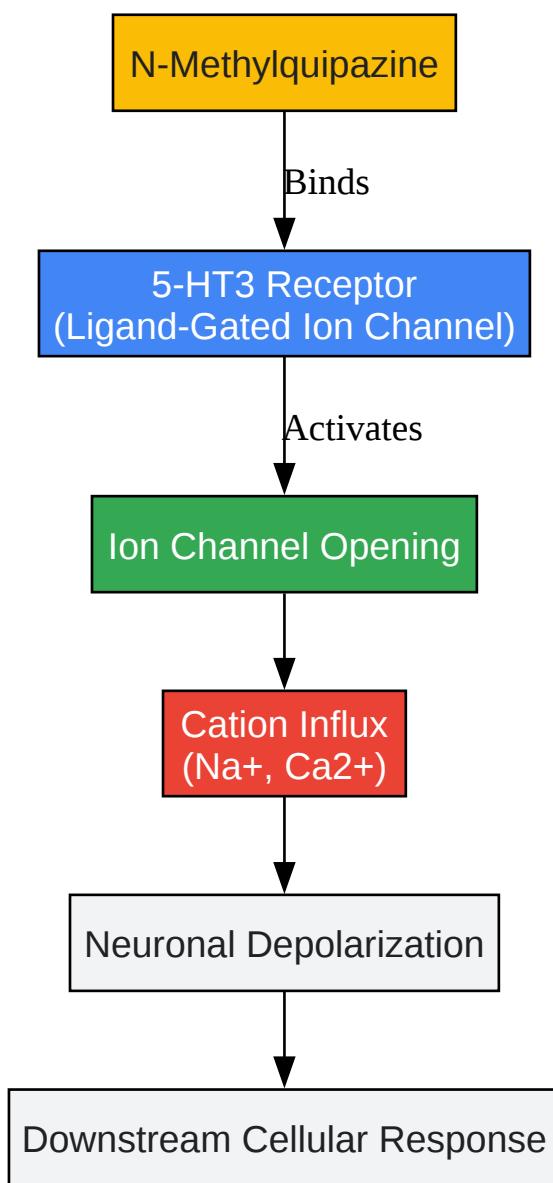
Procedure:

- **Surgical Implantation:** Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region. Allow the animal to recover from surgery.
- **Probe Insertion and Perfusion:** On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μ L/min).
- **Baseline Collection:** Allow the system to equilibrate and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- **Drug Administration:** Administer N-Methylquipazine through the dialysis probe (reverse dialysis) by including it in the aCSF perfusate at known concentrations.
- **Sample Collection:** Continue to collect dialysate samples at regular intervals during and after drug administration.
- **Dopamine Analysis:** Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
- **Histological Verification:** At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Signaling Pathways and Experimental Workflows

N-Methylquipazine and the 5-HT3 Receptor Signaling Pathway

N-Methylquipazine acts as an agonist at the 5-HT3 receptor, which is a ligand-gated ion channel.^[4] Its activation leads to a rapid influx of cations, primarily Na^+ and Ca^{2+} , resulting in neuronal depolarization.

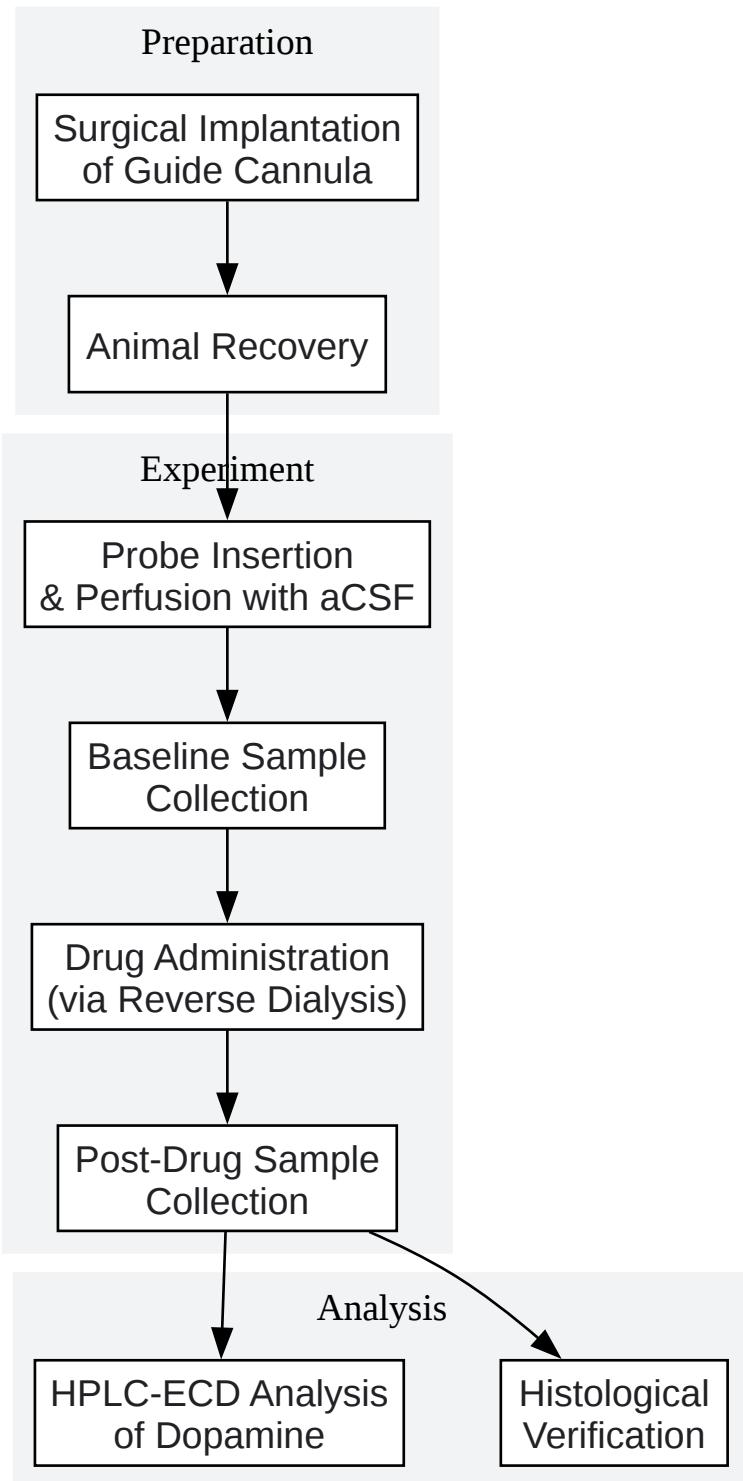


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N-Methylquipazine-mediated 5-HT3 receptor signaling pathway.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the general workflow for an in vivo microdialysis experiment to measure neurotransmitter release.



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Experimental workflow for in vivo microdialysis.

Biological Effects and Potential Applications

Effects on Dopamine Neurotransmission

In vivo microdialysis studies in rats have shown that local administration of N-Methylquipazine into the anterior medial prefrontal cortex leads to a concentration-dependent increase in extracellular dopamine levels.^[2] However, subsequent pharmacological challenges have suggested that this effect may not be directly mediated by its action at 5-HT3 receptors, indicating a more complex mechanism of action that warrants further investigation.^[2]

Behavioral Effects

Preclinical studies in rodents have investigated the behavioral effects of N-Methylquipazine.

Behavioral Paradigm	Species (Strain)	Dose (mg/kg, i.p.)	Effect	Reference
Head-Twitch Response	Mouse (C57BL/6J)	1.0 - 5.0	Dose-dependent increase	[6]
Locomotor Activity	Mouse	-	Complex, can be biphasic	[6]

The head-twitch response is considered a behavioral proxy for 5-HT2A receptor activation, suggesting that N-Methylquipazine may also interact with this receptor subtype at higher concentrations.^[6]

Potential Therapeutic Applications

The selective agonist activity of N-Methylquipazine at the 5-HT3 receptor, coupled with its ability to modulate dopamine neurotransmission, suggests potential therapeutic utility in conditions where both serotonergic and dopaminergic systems are implicated.^[2] However, extensive preclinical research, including comprehensive behavioral and toxicological assessments, is required to validate these potential applications.^[2]

Conclusion

N-Methylquipazine is a valuable pharmacological tool for investigating the role of the 5-HT3 receptor in the central nervous system. Its distinct selectivity profile compared to its parent compound, quipazine, makes it a more precise instrument for dissecting serotonergic pathways. The observation of its influence on dopamine release in the prefrontal cortex opens new avenues for research into its mechanism of action and potential therapeutic relevance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to inform future studies and advance the understanding of this intriguing compound.

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